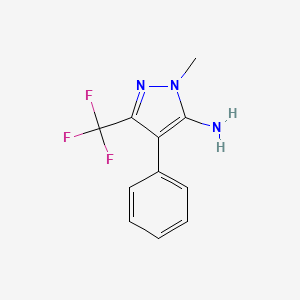

1-metil-4-fenil-3-(trifluorometil)-1H-pirazol-5-amina

Descripción general

Descripción

1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H10F3N3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.

The exact mass of the compound 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de ciclización catalizadas por fotoredox

Este compuesto se puede utilizar en reacciones de ciclización catalizadas por fotoredox para sintetizar derivados de oxindol . Estas reacciones son significativas debido a su naturaleza ecológica y sus altos rendimientos. Los oxindoles son cruciales en los productos farmacéuticos, mostrando una gama de actividades biológicas, incluyendo propiedades antibióticas, anticancerígenas y antivirales .

Síntesis de compuestos trifluorometilados

El grupo trifluorometilo es una parte valiosa en la química medicinal debido a su naturaleza lipofílica y su capacidad para mejorar la estabilidad metabólica. El compuesto en cuestión puede servir como precursor en la síntesis de compuestos orgánicos trifluorometilados, que se utilizan a menudo en el desarrollo de fármacos .

Ciclización radical para compuestos heterocíclicos

La ciclización radical es un método utilizado para construir estructuras heterocíclicas complejas. Este compuesto puede sufrir ciclización radical inducida por la luz, lo que lleva a la formación de varios compuestos heterocíclicos, que son una estructura central en muchos fármacos .

Síntesis orgánica sin metales

En la búsqueda de una química más verde, la síntesis sin metales es altamente deseable. Este compuesto puede participar en rutas de síntesis sin metales, reduciendo el impacto ambiental de la síntesis química y evitando el uso de metales pesados .

Desarrollo de nuevos fotocatalizadores

El compuesto se puede utilizar en el desarrollo de nuevos fotocatalizadores para la síntesis orgánica. Los fotocatalizadores son cruciales para aprovechar la energía de la luz para impulsar reacciones químicas, y la estructura de este compuesto podría ser fundamental para crear catalizadores más eficientes .

Investigación farmacéutica

Debido a su similitud estructural con moléculas biológicamente activas, este compuesto se puede utilizar en la investigación farmacéutica para crear nuevos fármacos con posibles efectos antibióticos, anticancerígenos o antivirales. Su versatilidad en las reacciones químicas lo convierte en una herramienta valiosa para el descubrimiento de fármacos .

Actividad Biológica

1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

- Chemical Formula : C11H10F3N3

- Molecular Weight : 241.21 g/mol

- CAS Number : 63156-74-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. A collection of trifluoromethyl phenyl derivatives has shown potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values, indicating high potency against bacterial strains.

- Bactericidal Effects : Time-kill assays demonstrated that the compound effectively kills bacteria over time.

- Biofilm Inhibition : The compound showed moderate inhibition of biofilm formation and destruction, which is crucial for combating chronic infections caused by biofilm-forming bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been investigated through various assays:

- COX Inhibition : The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, showing significant inhibition with IC50 values comparable to standard anti-inflammatory drugs like diclofenac.

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) |

|---|---|---|

| 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 0.02 - 0.04 | Not specified |

| Diclofenac | 0.054 | Not specified |

These results suggest that this pyrazole derivative could serve as a selective COX-2 inhibitor, offering therapeutic benefits with potentially fewer side effects than traditional NSAIDs .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyrazole derivatives:

- Antimicrobial Study : A study demonstrated that a series of trifluoromethyl phenyl-derived pyrazoles, including the target compound, were effective against resistant strains of bacteria, showing no significant toxicity in human cell lines at therapeutic doses .

- In Vivo Studies : Animal model studies indicated that the compound did not exhibit harmful effects at doses up to 50 mg/kg. This suggests a favorable safety profile for further development in clinical settings .

- Structure Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives has shown that modifications to the trifluoromethyl group can enhance biological activity. This highlights the importance of chemical structure in determining the efficacy of these compounds .

Propiedades

IUPAC Name |

2-methyl-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-17-10(15)8(7-5-3-2-4-6-7)9(16-17)11(12,13)14/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCKFLAAEZFOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372398 | |

| Record name | 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63156-74-1 | |

| Record name | 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63156-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.